![molecular formula C21H20FN3O3 B3998638 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3998638.png)
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione is an organic compound that features a complex structure with a piperazine ring substituted with a fluorophenyl group, linked to an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Acylation: The piperazine derivative is then acylated using an appropriate acylating agent, such as acetic anhydride, to introduce the oxopropan-2-yl group.
Cyclization: The final step involves the cyclization of the acylated piperazine derivative with phthalic anhydride to form the isoindole dione ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Formula
- Molecular Formula: C21H20FN3O3
- Molecular Weight: 381 Da
Structural Features
The compound features:
- A piperazine ring substituted with a fluorophenyl group.
- An isoindole dione moiety, which contributes to its biological activity.
Key Properties
Property | Value |
---|---|
LogP | 2.49 |
Heavy Atoms Count | 28 |
Rotatable Bonds Count | 3 |
Polar Surface Area (Å) | 61 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacological agent , especially in the context of treating central nervous system disorders. Its structural components suggest it may interact with various neurotransmitter systems, making it a candidate for further drug development.
Case Studies
- Neuropharmacology: Research indicates that derivatives of piperazine compounds can exhibit significant activity at dopamine and serotonin receptors. This is crucial for developing treatments for conditions such as depression and schizophrenia.
- Analgesic Research: Some studies have explored the use of similar compounds in pain management, focusing on their ability to modulate pain pathways.
Biological Research
The compound has been utilized in studies involving receptor binding and enzyme inhibition . Its ability to interact with specific biological targets makes it valuable for understanding complex biochemical pathways.
Notable Findings
- Receptor Binding Studies: Investigations have shown that the fluorophenyl group enhances binding affinity to certain receptors, potentially leading to more effective therapeutic agents.
- Enzyme Inhibition: The compound has been tested for its ability to inhibit enzymes involved in metabolic processes, which could lead to applications in cancer treatment.
Industrial Applications
Beyond medicinal uses, this compound may find applications in the development of new materials or chemical processes due to its unique structural properties.
Summary
Mechanism of Action
The mechanism of action of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound may act as an agonist or antagonist, depending on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-amine: This compound shares the piperazine and fluorophenyl moieties but lacks the isoindole dione structure.
4-[(3-(4-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar piperazine structure but different functional groups.
Uniqueness
The uniqueness of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione lies in its combination of the isoindole dione ring with the fluorophenyl-piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a piperazine ring, a fluorophenyl group, and an isoindole dione moiety, which contribute to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C21H20FN3O3 |
Molecular Weight | 381 Da |
Structural Features
The compound comprises:
- Piperazine Ring : Enhances binding affinity to biological targets.
- Fluorophenyl Group : Modifies electronic properties and hydrophobicity.
- Isoindole Dione Moiety : Imparts structural stability and potential for enzyme interaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring provides structural integrity. The compound can function as either an agonist or antagonist depending on the biological context.
Key Mechanisms
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing central nervous system activities.
- Enzyme Inhibition : It shows potential as an inhibitor for various enzymes, including monoamine oxidase (MAO) and tyrosinase.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through various pathways.
Case Studies
Recent studies have evaluated the biological activity of related compounds featuring similar structural motifs:
- Monoamine Oxidase Inhibition :
- Tyrosinase Inhibition :
Comparative Biological Activity Table
Compound Name | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
2-{...} | MAO-B | 0.013 | |
2-{...} | Tyrosinase | 0.18 | |
Related Compound | AChE | 2.14 |
Synthesis and Evaluation
The synthesis typically involves multi-step reactions starting from readily available precursors, including:
- Formation of the piperazine derivative from 4-fluoroaniline.
- Acylation to introduce the oxopropan-2-yl group.
- Cyclization with phthalic anhydride to form the isoindole dione structure.
In Vivo Studies
Further investigations are warranted to evaluate the in vivo efficacy and safety profile of this compound, particularly regarding its potential therapeutic applications in neurodegenerative diseases and cancer treatment.
Properties
IUPAC Name |
2-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-14(25-20(27)17-4-2-3-5-18(17)21(25)28)19(26)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNNSKDTWSCTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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